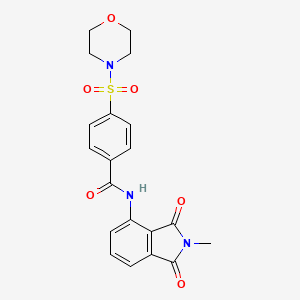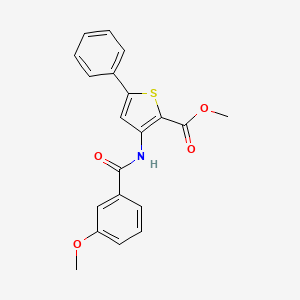![molecular formula C21H15Cl2NO3 B6524480 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide CAS No. 403845-89-6](/img/structure/B6524480.png)
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide” is a chemical compound. It is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .
Synthesis Analysis
This compound is formed as an intermediate in the synthesis of the active pharmaceutical ingredient lorazepam, which is used for short-term treatment of anxiety, insomnia, acute seizures including status epilepticus, and sedation of hospitalized patients . 4-Chloroaniline is used as a raw material in its synthesis .Molecular Structure Analysis
The molecular structure of this compound involves a dihedral angle between the two benzene rings of 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .Chemical Reactions Analysis
In the synthesis of lorazepam, 4-chloroaniline, 2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide, and 2-iodo-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide are formed as intermediates .Physical And Chemical Properties Analysis
The compound has a molecular weight of 342.60400. It has a density of 1.452 g/cm3 and a boiling point of 565ºC at 760 mmHg. The melting point is 159-161 °C (lit.) .科学的研究の応用
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide has been studied for its potential applications in various scientific research fields. It has been used to study the mechanism of action of inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the body. This compound has also been used to study the effects of various drugs and compounds on the nervous system. Additionally, this compound has been used as a tool to study the effects of various compounds on the metabolism of cells, and to study the effects of various compounds on gene expression.
作用機序
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine in the body. Acetylcholine is a neurotransmitter that plays an important role in the functioning of the nervous system. Inhibition of acetylcholinesterase by this compound leads to an increase in the concentration of acetylcholine in the body, which can have various physiological effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the body. This can lead to increased alertness, improved cognitive function, and improved muscle function. Additionally, this compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
実験室実験の利点と制限
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize in high yields with a purity of over 99%. Additionally, this compound is a relatively stable compound, making it suitable for use in long-term experiments. However, this compound also has some limitations for use in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, making it difficult to use in organic solutions.
将来の方向性
The potential applications of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide are still being explored, and there are several future directions for research. One potential direction is to further explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Additionally, further research could be conducted to explore the potential use of this compound as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Additionally, further research could be conducted to explore the potential use of this compound as a tool to study the effects of various compounds on gene expression. Finally, further research could be conducted to explore the potential use of this compound in drug delivery systems.
合成法
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide can be synthesized in a two-step process, starting with the reaction of 2-chlorobenzoyl chloride and 4-chlorobenzamide in the presence of anhydrous potassium carbonate, followed by the addition of 3-methoxybenzyl chloride to the reaction mixture. The reaction yields this compound in high yields with a purity of over 99%.
Safety and Hazards
特性
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO3/c1-27-15-6-4-5-13(11-15)21(26)24-19-10-9-14(22)12-17(19)20(25)16-7-2-3-8-18(16)23/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCNVBUVCLPNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 3-[4-(azepane-1-sulfonyl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524420.png)
![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B6524428.png)

![4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B6524449.png)
![4-methyl-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6524456.png)
![4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide](/img/structure/B6524463.png)
![2-(4-chlorophenoxy)-1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one](/img/structure/B6524475.png)
![1'-[4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoyl]-[1,4'-bipiperidine]-4-carboxamide](/img/structure/B6524491.png)

![3-[(4-chlorophenyl)methyl]-N-(2,3-dimethylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6524506.png)
![methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate](/img/structure/B6524510.png)
![N-(2,3-dichlorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B6524514.png)